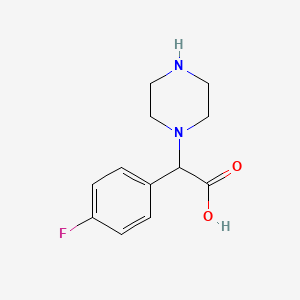

2-(4-Fluorophenyl)-2-(piperazin-1-yl)acetic acid

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)-2-piperazin-1-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O2/c13-10-3-1-9(2-4-10)11(12(16)17)15-7-5-14-6-8-15/h1-4,11,14H,5-8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRYYYIYCBGQARF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(C2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Piperazine Intermediate with Haloacetate

A common approach involves reacting a piperazine derivative bearing the 4-fluorophenyl substituent with a haloacetate compound (e.g., methyl (2-chloroethoxy)acetate or sodium chloroacetate) in the presence of a strong base or alkali metal alkoxide.

- Starting Material: 1-(4-fluorophenyl)piperazine or a related substituted piperazine.

- Alkylating Agent: Methyl (2-chloroethoxy)acetate or sodium chloroacetate.

- Base: Potassium tert-butoxide or sodium hydride.

- Solvent: tert-Butanol or other inert alcohol solvents.

- Conditions: Heating at 60–100 °C under nitrogen atmosphere for several hours with gradual addition of reagents to drive the reaction to completion.

This step forms an ester or ether intermediate, such as methyl 2-[2-(4-fluorophenyl)piperazinyl]ethoxyacetate.

Hydrolysis to Acetic Acid

The ester intermediate is then hydrolyzed to the free acid:

- Hydrolysis Agents: Aqueous base (e.g., sodium hydroxide or potassium hydroxide) or acid (e.g., hydrochloric acid).

- Medium: Aqueous, alcoholic, or aqueous-alcoholic solution.

- Conditions: Reflux or heating at 80–95 °C for 1–2 hours.

- Workup: Acidification to pH ~1 with concentrated hydrochloric acid to precipitate the free acid.

Hydrolysis can also be performed on nitrile intermediates, converting them to the corresponding acetic acid under acidic or basic conditions.

Salt Formation and Purification

The free acid is often converted into its dihydrochloride salt to enhance crystallinity and stability:

- Procedure: Dissolve the acid in water, adjust pH to ~0.8 with concentrated hydrochloric acid.

- Crystallization: Concentrate the solution and add a non-polar solvent such as 2-butanone to induce crystallization.

- Isolation: Filter and dry the crystalline dihydrochloride salt.

This step typically yields a high-purity product suitable for pharmaceutical applications.

Detailed Reaction Example (Adapted from Chlorophenyl Analog)

| Step | Reagents & Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 1. Alkylation | 1-(4-fluorophenyl)piperazine + methyl (2-chloroethoxy)acetate, potassium tert-butoxide, tert-butanol, 75–80 °C, 4 h with incremental additions | Methyl ester intermediate | ~70–75 |

| 2. Hydrolysis | Aqueous NaOH or HCl, reflux 90 min | 2-(4-fluorophenyl)-2-(piperazin-1-yl)acetic acid | ~85–90 |

| 3. Salt formation | Acidify with HCl to pH 0.8, crystallize from 2-butanone | Dihydrochloride salt | ~65–70 |

Note: Yields are based on analogous chlorophenyl derivatives and expected to be similar for fluorophenyl compounds.

Research Findings and Optimization Notes

- Yield Improvement: Incremental addition of alkali metal alkoxide and haloacetate reagents during alkylation improves conversion and yield by maintaining optimal reagent concentration and minimizing side reactions.

- Purity: Recrystallization from mixed solvents (water and 2-butanone) effectively removes impurities and unreacted starting materials.

- Reaction Monitoring: Use of Differential Scanning Calorimetry (DSC) confirms purity and melting point consistency of the final dihydrochloride salt.

- Scalability: The process is amenable to scale-up with continuous addition of reagents and controlled temperature to maintain reaction efficiency.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Purpose | Key Parameters | Typical Yield (%) |

|---|---|---|---|---|

| Piperazine alkylation | 1-(4-fluorophenyl)piperazine, methyl (2-chloroethoxy)acetate, potassium tert-butoxide, tert-butanol, 75–80 °C | Formation of ester intermediate | Incremental reagent addition, inert atmosphere | 70–75 |

| Hydrolysis | Aqueous NaOH or HCl, reflux 80–95 °C | Conversion to free acid | pH control, reflux time | 85–90 |

| Salt formation & crystallization | Acidification with HCl, crystallization from 2-butanone | Isolation of dihydrochloride salt | pH ~0.8, solvent ratio control | 65–70 |

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-2-(piperazin-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(4-Fluorophenyl)-2-(piperazin-1-yl)acetic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

Industry: The compound may be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-2-(piperazin-1-yl)acetic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with various neurotransmitter receptors, potentially modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and selectivity for certain targets, while the acetic acid moiety can influence its solubility and pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

Cetirizine: A compound with a similar piperazine structure, used as an antihistamine.

Fluoxetine: Contains a fluorophenyl group and is used as an antidepressant.

Piperazine derivatives: Various piperazine-based compounds are used in pharmaceuticals for their diverse biological activities.

Uniqueness

2-(4-Fluorophenyl)-2-(piperazin-1-yl)acetic acid is unique due to the combination of its fluorophenyl and piperazine moieties, which confer specific chemical and biological properties. This combination allows for versatile applications in medicinal chemistry and pharmaceutical research, distinguishing it from other similar compounds.

Biological Activity

2-(4-Fluorophenyl)-2-(piperazin-1-yl)acetic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its potential pharmacological applications. This compound features a piperazine ring, which is known for its interactions with various neurotransmitter receptors, thus suggesting its utility in treating neurological disorders. The fluorophenyl group enhances its binding affinity to specific biological targets, making it a subject of interest for further research.

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 281.31 g/mol

- CAS Number : 1142205-37-5

Biological Activity Overview

The biological activity of this compound has been primarily studied in relation to its effects on neurotransmitter systems, particularly serotonin and dopamine pathways. These interactions are crucial for understanding the compound's potential therapeutic effects.

The piperazine moiety is known to interact with various receptors, including:

- Serotonin Receptors : Modulation of serotonin pathways can influence mood and anxiety disorders.

- Dopamine Receptors : Involvement in the treatment of conditions such as schizophrenia and Parkinson's disease.

Case Studies and Experimental Data

- Neuropharmacological Studies :

- In Vitro Binding Studies :

- Urease Inhibition Activity :

Comparative Analysis of Similar Compounds

| Compound Name | Structure | Key Biological Activity | ED50/IC50 Values |

|---|---|---|---|

| This compound | Structure | Anticonvulsant, Neurotransmitter modulation | ED50: 104.11 mg/kg (related compounds) |

| Benzimidazole Derivatives | Structure | Urease inhibition | IC50: 3.06 µM |

| Other Piperazine Derivatives | Structure | Anticonvulsant | ED50: 40.87 mg/kg |

Q & A

Q. What are the recommended synthetic routes and optimization strategies for preparing 2-(4-fluorophenyl)-2-(piperazin-1-yl)acetic acid?

The compound is typically synthesized via coupling reactions between piperazine derivatives and fluorophenylacetic acid precursors. Key steps include:

- Reaction conditions : Refluxing in anhydrous solvents (e.g., ethanol or acetonitrile) under nitrogen to prevent oxidation.

- Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane to isolate the product.

- Yield optimization : Adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of piperazine to fluorophenylacetic acid derivative) and reaction time (12–24 hours) .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

- Single-crystal X-ray diffraction : Resolves 3D molecular geometry and confirms substituent positions on the piperazine ring .

- NMR spectroscopy : - and -NMR identify proton environments and carbon frameworks, with fluorine coupling observed in -NMR for fluorophenyl groups .

- HPLC : Validates purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. How is this compound screened for initial biochemical activity?

- In vitro enzyme assays : Test inhibitory activity against targets like urease using jack bean urease kits. Activity is quantified via IC values (e.g., 0.15 ± 0.08 μM for Cu(II) complexes) .

- Positive controls : Compare to reference inhibitors (e.g., acetohydroxamic acid) to validate assay sensitivity .

Advanced Research Questions

Q. What mechanistic insights can molecular docking provide for this compound derivatives?

- Binding mode analysis : Docking simulations (e.g., AutoDock Vina) reveal interactions between the fluorophenyl group and hydrophobic pockets of enzymes like urease.

- Key interactions : Hydrogen bonding between the acetic acid moiety and active-site residues (e.g., His492 in jack bean urease) enhances inhibitory potency .

- Validation : Correlation of docking scores (e.g., binding energy ≤ -8.5 kcal/mol) with experimental IC values .

Q. How do structural modifications of this compound affect its bioactivity?

- Piperazine substitution : Replacing the 4-fluorophenyl group with chlorophenyl or ethylphenyl groups alters steric and electronic properties, impacting receptor affinity.

- Case study : N-(4-ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide shows enhanced neuropharmacological activity due to increased lipophilicity .

- Quantitative SAR : LogP calculations and Hammett constants (σ) predict bioavailability and electron-withdrawing effects .

Q. How should researchers address contradictions in activity data across similar complexes?

- Example : The Cu(II) complex of this compound exhibits potent urease inhibition (IC 0.15 μM), while the Ni(II) analog is inactive.

- Resolution strategies :

- Geometric analysis : Cu(II) complexes adopt square-planar geometries, optimizing ligand-enzyme coordination, whereas Ni(II) octahedral geometries hinder binding .

- Spectroscopic validation : EPR and UV-vis spectra confirm metal-ligand charge transfer efficiency .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.